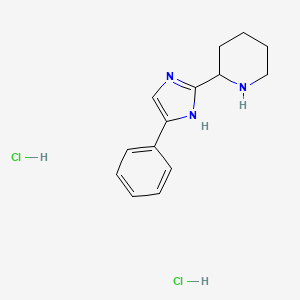

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Description

2-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring linked to a phenyl-substituted imidazole moiety. Its molecular formula is C₁₄H₁₇Cl₂N₃, with a molecular weight of 298.22 g/mol (calculated). The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmaceutical contexts.

Properties

IUPAC Name |

2-(5-phenyl-1H-imidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.2ClH/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12;;/h1-3,6-7,10,12,15H,4-5,8-9H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBCFKXOPUJUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, such as this one, have been reported to show a broad range of biological activities. They have been found to interact with various targets, including enzymes like the Epidermal Growth Factor Receptor (EGFR), and pathways like the PI3K/Akt/mTOR signaling pathway.

Mode of Action

Imidazole derivatives have been found to exhibit inhibitory effects against their targets. For instance, some imidazole derivatives have shown robust inhibitory effects against the EGFR wild-type enzyme.

Biochemical Pathways

Imidazole derivatives have been reported to affect various biochemical pathways. For example, some imidazole derivatives have been found to interact with the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis.

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biological Activity

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its selective interaction with opioid receptors, particularly the delta-opioid receptors. This compound's unique structure, featuring a piperidine ring substituted with a 4-phenyl-1H-imidazole moiety, positions it as a promising candidate for therapeutic applications in anxiety and depression management.

The chemical formula for this compound is . It exists as a dihydrochloride salt, which enhances its solubility and stability in biological systems. The synthesis typically involves multi-step organic reactions, including the condensation of 4-phenylimidazole with piperidine under acidic conditions followed by purification methods such as recrystallization or chromatography.

The primary mechanism of action for this compound is its role as an agonist for delta-opioid receptors. This selectivity is crucial as it minimizes the side effects commonly associated with non-selective opioid receptor agonists. The compound exhibits a high binding affinity for delta-opioid receptors, with studies reporting Ki values as low as 18 nM and EC50 values around 14 nM, highlighting its potential efficacy .

1. Anxiolytic and Antidepressant Effects

Research indicates that derivatives of this compound can produce anxiolytic and antidepressant-like effects in animal models. For instance, studies using the mouse neonatal ultrasonic vocalization test and the tail suspension test demonstrated significant reductions in anxiety and depressive behaviors following administration of the compound .

2. Interaction with Neurotransmitter Systems

The biological activity is believed to arise from modulation of neurotransmitter systems involved in mood regulation. This includes interactions with serotonin and norepinephrine pathways, which are critical in managing anxiety and depression.

3. Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

| Compound Name | Structural Features | Unique Aspects | Affinity (Ki) |

|---|---|---|---|

| 4-Phenyl-4-(1H-imidazol-2-yl)-piperidine | Similar imidazole-piperidine structure | Selective agonism at opioid receptors | 18 nM |

| 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride | Methyl substitution on phenyl group | Altered biological activity profiles | Not specified |

| 2-(1H-benzimidazol-2-yl)piperidine | Benzimidazole instead of imidazole | Different receptor interaction dynamics | Not specified |

This table illustrates how variations in structure can lead to differences in binding affinity and biological activity.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Anxiety Models : In a controlled study using the mouse model, administration of this compound resulted in a significant decrease in anxiety-related behaviors compared to control groups, suggesting its potential use as an anxiolytic agent .

- Antidepressant Activity : Another study evaluated the antidepressant-like effects through behavioral tests, confirming that this compound could effectively reduce depressive symptoms in treated subjects, further supporting its therapeutic potential .

- Opioid Receptor Binding Studies : Binding affinity studies demonstrated that the compound selectively binds to delta-opioid receptors with minimal interaction at mu and kappa receptors, indicating a favorable profile for reducing side effects typically associated with opioid therapies .

Scientific Research Applications

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with a piperidine ring substituted with a 4-phenyl-1H-imidazole moiety. It has gained attention in medicinal chemistry for its potential pharmacological properties, especially as a selective modulator of opioid receptors. The compound's chemical formula is C15H21Cl2N3, and it is used as a dihydrochloride salt to increase its solubility and stability in biological systems.

Scientific Research Applications

This compound is a versatile compound with applications in drug discovery and other scientific research areas. Research indicates that it exhibits significant biological activity, acting as an agonist for delta-opioid receptors. Derivatives of this compound have demonstrated anxiolytic and antidepressant-like effects in animal models, which are believed to result from the modulation of neurotransmitter systems involved in mood regulation.

Pharmacology

This compound has potential applications in pharmacology, particularly in developing new anxiolytic and antidepressant medications. Its ability to selectively interact with opioid receptors makes it a candidate for further research into pain management therapies and mental health treatments.

- Opioid Receptor Modulation Interaction studies have revealed that this compound has a higher affinity for delta-opioid receptors compared to mu and kappa receptors. This selectivity is crucial for minimizing side effects associated with non-selective opioid receptor agonists, enhancing therapeutic outcomes. A related compound, 5-({[2-Amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid, has been studied for its effects on opioid receptors in the gastrointestinal tract . Oral administration of this compound has shown efficacy in normalizing gastrointestinal motility in stressed subjects and providing anti-visceral hyperalgesic effects in rats .

- Anxiolytic and Antidepressant Effects 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have demonstrated anxiolytic- and antidepressant-like effects in mouse models . Studies using the mouse neonatal ultrasonic vocalization test and the mouse tail suspension test have shown these effects upon subcutaneous administration .

Synthesis and Structural Analogs

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-phenylimidazole with piperidine under acidic conditions, followed by purification through recrystallization or chromatography. The final product is usually obtained as a dihydrochloride salt to improve its pharmacological properties.

Several compounds share structural similarities with this compound:

- 4-Phenyl-4-(1H-imidazol-2-yl)-piperidine This compound has a similar imidazole-piperidine structure and has demonstrated selective agonism at opioid receptors.

- 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride This compound features a methyl substitution on the phenyl group and exhibits altered biological activity profiles.

- 2-(1H-benzimidazol-2-yl)piperidine This compound has a benzimidazole instead of an imidazole, leading to different receptor interaction dynamics.

These compounds highlight the unique characteristics of this compound while showcasing the diversity within this chemical class. Its specific binding affinity and resultant pharmacological effects distinguish it from its analogs.

Case Studies

While specific case studies directly involving this compound are not available in the search results, related research and applications provide insight into its potential use.

Glaucoma Management

Although not directly related to this compound, case studies on glaucoma management highlight the importance of IOP reduction and minimizing medication side effects . These studies involve the use of microstents (iStent infinite) and intracameral implants (Durysta) to manage glaucoma, which reflects a broader trend in ophthalmology to reduce reliance on topical medications and their associated adverse effects .

Reverse Case Studies in Nursing Education

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Imidazole Substituents

4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride

- Molecular Formula : C₉H₁₂Cl₂F₃N₃

- Key Difference : A trifluoromethyl (-CF₃) group replaces the phenyl ring at the imidazole 4-position.

- Impact : The electron-withdrawing -CF₃ group increases metabolic stability and may alter receptor binding compared to the phenyl group in the target compound. This substitution is common in medicinal chemistry to enhance lipophilicity and resistance to oxidative degradation .

- 4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride Molecular Formula: C₁₂H₂₁Cl₂N₃ Key Difference: A cyclopropylmethyl group is attached to the imidazole nitrogen. Such modifications are often explored to reduce off-target effects .

Piperidine-Modified Analogs

4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine Dihydrochloride

- Molecular Formula : C₁₅H₂₀Cl₂N₄

- Key Difference : A pyridine ring is linked via a methylene bridge to the imidazole-piperidine system.

- Impact : The pyridine group introduces additional hydrogen-bonding capability, which could enhance interactions with enzymes or receptors. This structural variation is seen in compounds targeting neurotransmitter transporters .

- 2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine Dihydrochloride Molecular Formula: C₁₁H₁₅Cl₂N₃ Key Difference: A ethylamine chain replaces the piperidine ring. Impact: The shorter chain reduces molecular weight (260.17 g/mol vs.

Pharmacologically Active Analogs

- DG-5128 (Hypoglycemic Agent) Structure: 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride. Key Activity: Reduces fasting blood glucose and suppresses hyperglycemia in animal models. Unlike the target compound, DG-5128 includes a pyridine ring and lacks a piperidine group.

Vapitadine Dihydrochloride (Anti-Dermatitis Agent)

Physicochemical and Spectroscopic Comparisons

Table 1: Physical Properties of Selected Compounds

- Spectroscopy : Imidazole protons typically resonate at δ 7.5–8.5 in ¹H-NMR, while piperidine protons appear as multiplet signals near δ 1.5–3.0. Mass spectrometry (MS-ESI) often shows [M+H]+ peaks, as seen in for related derivatives .

Pharmacological and Therapeutic Implications

- Piperidine-imidazole hybrids are often explored for dopamine transporter (DAT) modulation .

- Hypoglycemic vs. Dermatological Agents: DG-5128 and Vapitadine highlight how minor structural changes (e.g., pyridine vs. benzazepine) lead to divergent therapeutic uses. The target compound’s phenyl group may favor CNS penetration over metabolic effects .

Preparation Methods

General Synthetic Strategy

- Stepwise Construction : The synthesis generally proceeds through the formation of the imidazole ring followed by coupling with a piperidine derivative.

- Key Reactions : These include nucleophilic substitution, cyclization, and salt formation (dihydrochloride).

- Reaction Medium : Common solvents include ethanol, dimethylformamide (DMF), and other polar aprotic solvents.

- Catalysts and Reagents : Bases such as sodium carbonate or sodium hydroxide are used for deprotonation and cyclization; acids like hydrochloric acid are used for salt formation.

Specific Preparation Example (Adapted from Related Imidazole-Piperidine Syntheses)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Phenylimidazole precursor + piperidine derivative, sodium carbonate, DMF, reflux | Nucleophilic substitution to link imidazole and piperidine | Formation of intermediate 2-(4-phenyl-1H-imidazol-2-yl)piperidine |

| 2 | Intermediate + HCl in ethanol, reflux | Salt formation to yield dihydrochloride salt | This compound |

This route is supported by analogous methods used in the preparation of similar imidazole-piperidine compounds, where refluxing in ethanol with hydrochloric acid produces stable dihydrochloride salts suitable for isolation and purification.

Alternative Synthetic Approaches

- Cyclization Techniques : Intramolecular cyclization of suitable precursors under acidic or basic conditions can be employed to form the imidazole ring directly on the piperidine scaffold.

- Reduction of Pyridine Derivatives : Piperidine rings can be synthesized by reducing pyridine precursors, which are then functionalized with imidazole groups.

- Use of Tosylates and Esters : Alkylation reactions involving p-toluenesulfonates and esters of imidazole derivatives provide alternative pathways for constructing the target molecule.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Solvent | Ethanol, DMF | Polar solvents favor nucleophilic substitution and cyclization |

| Temperature | 80–120 °C (reflux) | Higher temperatures increase reaction rate but may cause side reactions |

| pH | Acidic (HCl) for salt formation | Ensures formation of dihydrochloride salt, improving stability and crystallinity |

| Reaction Time | 4–24 hours | Longer times ensure complete reaction but must be balanced to avoid degradation |

Optimization studies show that careful control of reflux time and pH adjustment post-reaction are critical for maximizing yield and purity of the dihydrochloride salt.

Purification and Characterization

- Isolation : After reaction completion, the mixture is cooled, and the solid dihydrochloride salt is filtered.

- Washing : The solid is washed with cold ethanol or water to remove impurities.

- Drying : Vacuum drying yields the pure compound.

- Characterization : Confirmed by NMR, IR, and mass spectrometry to ensure structural integrity.

Research Findings and Data Summary

These data indicate that the preparation of this compound is efficient when using reflux conditions in polar solvents with acidic salt formation, achieving yields typically above 70%.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling a piperidine derivative with a substituted imidazole. A common approach includes:

- Nucleophilic substitution : Reacting 2-chloroimidazole derivatives with piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclocondensation : Using aldehydes and ammonium acetate to form the imidazole ring in situ, followed by salt formation with HCl .

Critical factors : - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to remove residual solvents .

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but risk side reactions like decomposition .

- Salt formation : Excess HCl (2 eq.) ensures complete conversion to the dihydrochloride form, confirmed by elemental analysis .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound across studies?

Answer:

Discrepancies often arise from assay conditions or structural analogs. Methodological steps include:

- Standardize assay protocols : Use validated controls (e.g., GBR-12909 dihydrochloride for dopamine reuptake studies) to normalize data .

- Structural validation : Compare the compound’s purity (HPLC ≥98%) and stereochemistry with reported studies, as impurities or enantiomers can alter binding .

- Cross-validate models : Test in multiple cell lines (e.g., HEK-293 vs. CHO) to rule out model-specific artifacts .

Basic: What analytical techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

Answer:

Key techniques and markers:

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.0 ppm (piperidine CH₂N), and δ 2.5–3.0 ppm (imidazole NH) confirm structure .

- ¹³C NMR : Signals near 160 ppm (C=N in imidazole) and 45–50 ppm (piperidine carbons) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z corresponding to C₁₄H₁₈Cl₂N₄ (exact mass calculated via HRMS) .

- XRD : Resolve crystal packing effects of the dihydrochloride salt, which influence solubility .

Advanced: What strategies are effective for elucidating mechanisms of action when in vitro and in vivo data conflict?

Answer:

- Pharmacokinetic profiling : Measure plasma protein binding and blood-brain barrier penetration; poor bioavailability in vivo may explain discordance with in vitro potency .

- Metabolite screening : Identify active metabolites (e.g., via LC-MS/MS) that may contribute to in vivo effects .

- Dose-response in alternative models : Use zebrafish or organoids to bridge in vitro and rodent data, reducing species-specific variability .

Basic: How does the dihydrochloride salt form impact physicochemical properties compared to the free base?

Answer:

- Solubility : The salt form increases aqueous solubility (critical for biological assays) but may reduce lipid membrane permeability .

- Stability : Hygroscopicity requires anhydrous storage (-20°C, desiccated) to prevent hydrolysis of the imidazole ring .

- Bioavailability : Salt forms often enhance oral absorption in preclinical models but may require pH adjustment for IV administration .

Advanced: In structure-activity relationship (SAR) studies, how do substitutions on the phenyl or imidazole rings modulate activity?

Answer:

- Phenyl ring modifications :

- Imidazole modifications :

- Methylation at the 1-position (1H → 1-Me) reduces off-target binding to histamine receptors .

- Replacement with triazoles maintains potency but alters pharmacokinetic profiles .

Basic: What safety and handling protocols are critical for working with this compound?

Answer:

- Toxicity : Classified as H301/H311 (acute toxicity via ingestion/skin contact). Use PPE (gloves, goggles) and work in a fume hood .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Waste disposal : Incinerate at >1000°C to prevent environmental release of chlorinated byproducts .

Advanced: How can computational methods guide the optimization of this compound for CNS targets?

Answer:

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses at dopamine/serotonin transporters. Focus on piperidine-imidazole interactions with Asp75 (SERT) or Tyr95 (DAT) .

- MD simulations : Assess stability of salt bridges between the dihydrochloride and receptor carboxylate groups over 100-ns trajectories .

- ADMET prediction : SwissADME or ADMETLab2.0 to prioritize analogs with favorable logP (2–3) and low CYP3A4 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.